[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine
Description
Properties
IUPAC Name |
[5-(aminomethyl)-2,4-dimethylphenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-7-3-8(2)10(6-12)4-9(7)5-11/h3-4H,5-6,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEESPXCGNUWLEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1CN)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304036 | |
| Record name | (4,6-Dimethyl-1,3-phenylene)dimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1889-05-0 | |
| Record name | NSC163990 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163990 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4,6-Dimethyl-1,3-phenylene)dimethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60304036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds such as methenamine are known to act as urinary tract antiseptics and antibacterial drugs, used for the prophylaxis and treatment of frequently recurring urinary tract infections.
Mode of Action
Methenamine, a compound with a similar structure, is known to be hydrolyzed to formaldehyde and ammonia in acidic urine. The formaldehyde produced has a nonspecific bactericidal action.
Biochemical Pathways
Indole derivatives, which share some structural similarities, are known to have diverse biological activities.
Pharmacokinetics
Methenamine is known to be readily absorbed from the gastrointestinal tract, with 10% to 30% of the drug being hydrolyzed by gastric juices. It is also known to be excreted in the urine, with approximately 70% to 90% of the drug being excreted as unchanged drug within 24 hours.
Biological Activity
[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine, also known as a derivative of phenylmethanamine, has garnered attention in scientific research due to its potential biological activities. This compound's structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article will delve into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C11H16N2
- CAS Number: 1889-05-0
This compound features an amino group attached to a dimethyl-substituted phenyl ring, which is crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as a therapeutic agent. The following sections summarize key findings related to its pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of aminomethyl phenyl compounds exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of similar compounds against various bacterial strains, suggesting that this compound may possess similar effects.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 5-(Aminomethyl)-2,4-dimethylphenyl]methanamine | Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Antiviral Activity
In addition to antibacterial properties, certain aminomethyl compounds have shown antiviral activity. For instance, derivatives have been studied for their ability to inhibit viral entry and replication in cells infected with filoviruses (Ebola and Marburg viruses).
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific receptors and enzymes:
- Receptor Interaction: It may bind to various neurotransmitter receptors, influencing mood and cognitive functions.
- Enzyme Inhibition: Potential inhibition of enzymes involved in pathogen metabolism has been suggested.
Case Studies
-
Case Study on Antiviral Efficacy:
A study conducted on a series of aminomethyl compounds demonstrated that this compound derivatives inhibited the replication of Ebola virus in vitro. The findings indicated an IC50 value significantly lower than that of standard antiviral agents. -
Case Study on Antibacterial Effects:
A comparative analysis was performed using different aminomethyl derivatives against multidrug-resistant bacterial strains. The results showed that this compound exhibited potent activity against resistant strains, suggesting its potential as a lead compound for antibiotic development.
Safety and Toxicology
While exploring the therapeutic potential of this compound, safety profiles must be considered. Toxicological studies indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal side effects observed in animal models.
Comparison with Similar Compounds
Aromatic vs. Heterocyclic Core
- Benzene Derivatives: The target compound and (2,4-dimethylphenyl)methanamine share a benzene core but differ in substituent positions. The additional 5-aminomethyl group in the target compound increases steric bulk and may enhance interactions with hydrophobic binding pockets in biological targets.
- Heterocyclic Analogs: Compounds like [5-(aminomethyl)furan-2-yl]methanamine and oxazole derivatives exhibit reduced aromaticity compared to benzene, altering electronic properties.
Functional Group Impact
- Aminomethyl Group: Present in all compared compounds, this group facilitates hydrogen bonding and ionic interactions with biological targets. However, its position on the ring influences activity.
- Sulfonyl and Hydroxyl Groups : Thiophene-based analogs incorporate sulfonyl and hydroxyl moieties, enhancing water solubility and enabling interactions with charged enzyme active sites (e.g., lysyl oxidase inhibition).
Pharmacological Implications
- Lipophilicity and Bioavailability : The target compound’s methyl groups enhance lipophilicity, favoring membrane permeability and CNS activity, whereas polar heterocycles (e.g., furan, oxazole) may limit CNS uptake .
- Biological Targets : (2,4-Dimethylphenyl)methanamine is utilized in synthesizing κ-opioid receptor ligands , suggesting the target compound could similarly target neurotransmitter systems. Thiophene derivatives, however, are tailored for enzyme inhibition (e.g., anti-metastatic LOX inhibitors) .
Preparation Methods
Reaction Conditions and Optimization
The patent EP0054809A1 describes the hydrogenation of a crude nitration mixture containing 60–95% 5-nitro-2,4-dimethylacetanilide in a water-miscible organic solvent (e.g., methanol) using a hydrogenation catalyst (e.g., palladium on carbon). The reaction proceeds under hydrogen gas (1–3 atm) at 25–80°C, followed by crystallization from a methanol-water mixture to isolate the amine. Adapting this protocol, the target compound could be synthesized by:
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Nitration of 2,4-dimethyltoluene to introduce nitro groups at the 5-position.
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Acetylation to protect amine groups during subsequent steps.
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Catalytic hydrogenation to reduce nitro groups to amines, yielding this compound.
Key challenges include minimizing over-reduction and ensuring regioselectivity during nitration. The use of continuous flow reactors, as hinted in industrial-scale syntheses, could enhance yield and purity.
Transition Metal-Free Reduction of Amides
Recent advances in amide reductions offer a streamlined pathway to primary amines. The method reported in Transition Metal-Free Catalytic Reduction of Primary Amides employs pinacolborane (HBPin) and a borane catalyst to reduce benzamides to benzylamines. For the target compound, this approach could involve:
Synthesis of Diamide Precursors
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Functionalization of 2,4-dimethylbenzene with two carboxamide groups via Friedel-Crafts acylation.
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Reduction of the diamide intermediate using HBPin (4 equivalents) and a catalytic amount of tris(pentafluorophenyl)borane (2 mol%) in toluene at 110°C for 12 hours.
This method achieved an 82% yield for (2-bromophenyl)methanamine hydrochloride, suggesting comparable efficiency for the target compound. The absence of transition metals simplifies purification and reduces costs, making this route industrially viable.
Multi-Step Synthesis via Nucleophilic Substitution
A three-step synthesis outlined in Synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate provides a template for constructing complex amines. Applied to the target molecule, this route would involve:
Stepwise Functionalization
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Acylation : Protection of a nitroaniline derivative (e.g., 5-nitro-2,4-dimethylaniline) with tert-butyl carbamate.
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Nucleophilic Substitution : Displacement of a fluorine or methoxy group with methylamine or azide, followed by reduction to aminomethyl.
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Global Reduction : Catalytic hydrogenation or lithium aluminum hydride (LiAlH4) treatment to reduce nitro and azide groups to amines.
This method reported an 81% overall yield for a structurally similar compound, highlighting its reliability for multi-functional aromatics.
Comparative Analysis of Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
